molecular formula C7H7Cl2N B1586786 2,4-Dichloro-N-methylaniline CAS No. 35113-88-3

2,4-Dichloro-N-methylaniline

Cat. No. B1586786
CAS RN: 35113-88-3
M. Wt: 176.04 g/mol
InChI Key: DDBLVMDBBKQXTA-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-methylaniline is an organic compound that is widely used in scientific research applications. It is also known as DCMA and has the chemical formula C7H8Cl2N. This compound is an important intermediate in the synthesis of various organic compounds and is used in the production of agrochemicals, pharmaceuticals, and dyes.

Scientific Research Applications

Carcinogenicity Studies

Stula, Sherman, Zapp, and Clayton (1975) conducted experiments to investigate the carcinogenic potential of related aromatic amines, including compounds structurally similar to 2,4-Dichloro-N-methylaniline. Their findings revealed that these chemicals induced tumors in rats, indicating the carcinogenic risks associated with these types of compounds (Stula et al., 1975).

Metabolic and Binding Studies

Hill, Shih, and Struck (1979) investigated the metabolism of 4-chloro-2-methylaniline, a compound related to 2,4-Dichloro-N-methylaniline. Their research indicated extensive binding of the chemical to proteins, DNA, and RNA in rat liver, providing insights into its mechanism of action and potential health impacts (Hill et al., 1979).

Environmental Presence and Impact

Wegman and Korte (1981) monitored the presence of chloroanilines and methylanilines, including 2,4-Dichloro-N-methylaniline, in Dutch rivers. Their findings underscored the environmental presence and potential ecological impact of these compounds (Wegman & Korte, 1981).

Molecular and Vibrational Studies

Arjunan and Mohan (2009) conducted Fourier transform infrared and FT-Raman spectroscopy studies on chloro-methylanilines. These studies provide valuable information on the molecular structure and vibrational properties of compounds like 2,4-Dichloro-N-methylaniline (Arjunan & Mohan, 2009).

Polymerization and Material Science Applications

Sayyah and El-Salam (2003) explored the oxidative chemical polymerization of N-methylaniline, closely related to 2,4-Dichloro-N-methylaniline. Their work contributes to understanding the potential applications of these compounds in material science and polymer technology (Sayyah & El-Salam, 2003).

properties

IUPAC Name

2,4-dichloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBLVMDBBKQXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384198
Record name 2,4-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-N-methylaniline

CAS RN

35113-88-3
Record name 2,4-Dichloro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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